(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group, a thiazole ring, and a pyrazolone core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorophenylhydrazine with an appropriate thiazole derivative under acidic conditions to form the hydrazone intermediate. This intermediate is then cyclized with a pyrazolone derivative in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and in solvents such as ethanol, methanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
Compared to these similar compounds, (4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its complex structure, which includes a thiazole ring and a pyrazolone core. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H16ClN5OS |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H16ClN5OS/c1-12-7-9-14(10-8-12)17-11-28-20(22-17)26-19(27)18(13(2)25-26)24-23-16-6-4-3-5-15(16)21/h3-11,25H,1-2H3 |
InChI Key |
SSBNWBGPCIWLOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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